molecular formula C23H25N3O3S B11206324 4-(tert-butyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-(tert-butyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11206324
M. Wt: 423.5 g/mol
InChI Key: VUYQJJLDJDWEGO-UHFFFAOYSA-N
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Description

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Oxidation: The final step involves the oxidation of the thieno[3,4-c]pyrazole core to introduce the dioxido groups, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the molecule.

    Reduction: Reduction reactions can be used to alter the oxidation state of the dioxido groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(2-methyl-2-propanyl)benzamide is unique due to its specific substitution pattern and the presence of the 2-methyl-2-propanyl group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C23H25N3O3S/c1-15-7-5-6-8-20(15)26-21(18-13-30(28,29)14-19(18)25-26)24-22(27)16-9-11-17(12-10-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)

InChI Key

VUYQJJLDJDWEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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